3,4-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide
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Overview
Description
3,4-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is a chemical compound with a unique structure that offers potential for exploring new avenues in various fields of scientific research. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its broad spectrum of biological activity .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been found to have a broad spectrum of biological activity. They can act as antibacterial, antifungal, antiviral, and anti-inflammatory agents . .
Mode of Action
Similar compounds, such as zolpidem, act by blocking γ-aminobutyric acid receptors .
Biochemical Pathways
Similar compounds have been proposed for the treatment of cancer, cardiovascular diseases, and alzheimer’s disease .
Result of Action
Similar compounds have been found to have fewer side effects compared to classical benzodiazepine tranquilizers .
Preparation Methods
The synthesis of 3,4-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide can be achieved through multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous as it allows for the synthesis of the target product in one synthetic stage with high yields .
Chemical Reactions Analysis
3,4-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include α-halo ketones, nitroalkenes, and N,N-dimethylglyoxylamide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has diverse applications in scientific research. It has been explored for its potential use in chemistry, biology, medicine, and industry. In the field of medicine, imidazo[1,2-a]pyridine derivatives have been studied for their antibacterial, antifungal, antiviral, and anti-inflammatory properties . Additionally, these compounds have shown promise in the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease . In chemistry, the unique structure of 3,4-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide offers potential for the development of new synthetic methodologies.
Comparison with Similar Compounds
3,4-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide can be compared with other similar compounds within the imidazo[1,2-a]pyridine family. Some of these similar compounds include zolpidem and alpidem, which are used to treat short-term insomnia and other brain function disorders . The uniqueness of this compound lies in its specific structure and the potential for diverse applications in scientific research.
Properties
IUPAC Name |
3,4-dimethoxy-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-25-14-9-8-13(12-15(14)26-2)20(24)22-19-18(16-6-5-11-27-16)21-17-7-3-4-10-23(17)19/h3-12H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTXEEQKYKDJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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